molecular formula C26H26BrNO5 B300552 methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

カタログ番号 B300552
分子量: 512.4 g/mol
InChIキー: HJIZAPZRBKJSSG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate, also known as BRD4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been found to exhibit potent anti-cancer and anti-inflammatory properties.

作用機序

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the BET family of proteins. These proteins are involved in the regulation of gene expression and are overexpressed in many types of cancer and inflammatory diseases. By inhibiting the activity of these proteins, methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor can regulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has been found to exhibit potent anti-cancer and anti-inflammatory effects in preclinical studies. It has been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases.

実験室実験の利点と制限

One of the main advantages of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor is its potent anti-cancer and anti-inflammatory activity, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor is its relatively low solubility, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the research and development of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor. One of the areas of focus is the optimization of the compound's pharmacokinetic properties to improve its solubility and bioavailability. Another area of focus is the development of combination therapies that can enhance the anti-cancer and anti-inflammatory effects of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor. Additionally, the identification of biomarkers that can predict the response to methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor therapy is an important area of research.

合成法

The synthesis of methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of the starting material, 2-(benzyloxy)-5-bromophenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with the appropriate amine to produce the desired product.

科学的研究の応用

Methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been found to exhibit potent anti-cancer activity by inhibiting the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate inhibitor has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

methyl 2-amino-4-[2-(benzyloxy)-5-bromophenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

分子式

C26H26BrNO5

分子量

512.4 g/mol

IUPAC名

methyl 2-amino-4-(5-bromo-2-phenylmethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

InChI

InChI=1S/C26H26BrNO5/c1-26(2)12-18(29)22-20(13-26)33-24(28)23(25(30)31-3)21(22)17-11-16(27)9-10-19(17)32-14-15-7-5-4-6-8-15/h4-11,21H,12-14,28H2,1-3H3

InChIキー

HJIZAPZRBKJSSG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C(=O)C1)C

正規SMILES

CC1(CC2=C(C(C(=C(O2)N)C(=O)OC)C3=C(C=CC(=C3)Br)OCC4=CC=CC=C4)C(=O)C1)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。